Product packaging for Prolinedithiocarbamate(Cat. No.:CAS No. 135467-92-4)

Prolinedithiocarbamate

Cat. No.: B165894
CAS No.: 135467-92-4
M. Wt: 147.3 g/mol
InChI Key: NOQMBGVHFWMDIE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zinc(II) Prolinedithiocarbamate is a synthetic dithiocarbamate complex investigated for its potential in therapeutic research, particularly in oncology. Dithiocarbamates are known for their metal-chelating properties and ability to inhibit metalloenzymes, making them valuable tools for biochemical study . This complex has been specifically studied as a potential agent for breast cancer research. Characterization and molecular docking studies suggest it interacts with DNA and exhibits cytotoxic activity against cancer cells, showing promise as a non-platinum metal-based chemotherapeutic candidate . The compound is proposed to function through multiple mechanisms. Primarily, dithiocarbamate compounds are potent inhibitors of zinc metalloenzymes, such as Carbonic Anhydrases . These enzymes, including the cancer-associated isoforms CA IX and XII, are overexpressed in hypoxic tumor cells and play a role in tumorigenesis . The dithiocarbamate moiety acts as a zinc-binding group, coordinating to the metal ion in the enzyme's active site and inhibiting its activity . Furthermore, the zinc ion in the complex can covalently bind to DNA, while the proline-derived ligand contributes to the compound's biological activity and stability . In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, and its interaction with key target proteins like the estrogen receptor has been validated through computational molecular docking . The compound is supplied with research applications in mind. It is stable and has been characterized using techniques including FT-IR and UV-Vis spectroscopy . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NS2 B165894 Prolinedithiocarbamate CAS No. 135467-92-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135467-92-4

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

(2S)-pyrrolidine-2-carbodithioic acid

InChI

InChI=1S/C5H9NS2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

NOQMBGVHFWMDIE-BYPYZUCNSA-N

SMILES

C1CC(NC1)C(=S)S

Isomeric SMILES

C1C[C@H](NC1)C(=S)S

Canonical SMILES

C1CC(NC1)C(=S)S

Synonyms

PDTC
proline dithiocarbamate
prolinedithiocarbamate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Prolinedithiocarbamate Complexes

Synthesis of the Prolinedithiocarbamate Ligand

The formation of the this compound ligand is the foundational step in the synthesis of its metal complexes. This process typically involves the reaction of L-proline with carbon disulfide in the presence of a base.

In-situ synthesis is a common and efficient method for preparing dithiocarbamates. tandfonline.com This approach involves the reaction of an amine, in this case, the secondary amine of the L-proline ring, with carbon disulfide (CS₂) to form the dithiocarbamate (B8719985) anion in the reaction mixture just before the addition of a metal salt or other electrophiles. tandfonline.com The general reaction is facilitated by a base, which deprotonates the amine, allowing for the nucleophilic attack on the carbon of CS₂. tandfonline.com For this compound, L-proline is reacted with carbon disulfide in an alkaline medium, often using sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent like ethanol (B145695). researchgate.netasianpubs.org This method is advantageous as it uses readily available precursors and often proceeds under mild conditions. tandfonline.comscirp.org The freshly prepared ligand solution is typically used immediately for the synthesis of metal complexes due to the ligand's hygroscopic nature and potential instability when isolated. researchgate.netasianpubs.orgresearchgate.net

Multicomponent reactions (MCRs) represent another facet of in-situ synthesis, offering greener advantages such as catalyst-free and solvent-free conditions, high atom economy, and operational simplicity. tandfonline.com These reactions involve the in-situ generation of the dithiocarbamate anion followed by its reaction with an electrophilic substrate. tandfonline.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the this compound ligand. mdpi.comnih.gov Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants. scielo.br

For the synthesis of the sodium or potassium salt of this compound, the reaction is typically carried out at a low temperature, often below 4°C in an ice bath. asianpubs.org This is to control the exothermic nature of the reaction between L-proline, carbon disulfide, and the alkali base. A molar ratio of 1:1:2 for L-proline, carbon disulfide, and sodium hydroxide in ethanol is commonly employed. The dropwise addition of carbon disulfide to the cold solution of L-proline and base is a critical step to maintain temperature control. After the addition is complete, the mixture is stirred for a period, typically around 30 minutes to an hour, while maintaining the low temperature to ensure the reaction goes to completion. waocp.org The choice of solvent can also be significant, with ethanol being a common choice. researchgate.netasianpubs.org In some procedures, the reaction is carried out in a mixture of a solvent and water. researchgate.net

The table below summarizes typical optimized conditions for the synthesis of the this compound ligand salt.

ParameterOptimized ConditionSource
Reactants L-proline, Carbon Disulfide, Alkali (NaOH or KOH) asianpubs.org
Molar Ratio 1:1:2 (L-proline:CS₂:NaOH)
Solvent Ethanol researchgate.netasianpubs.org
Temperature < 4°C (Ice Bath) asianpubs.org
Reaction Time 30-60 minutes post-addition waocp.org
Addition Method Dropwise addition of CS₂

In-Situ Synthesis Approaches for Dithiocarbamates

Coordination Complex Synthesis with Transition Metal Ions

Once the this compound ligand is formed, it can be reacted with various transition metal salts to form coordination complexes. The dithiocarbamate group typically acts as a bidentate ligand, coordinating to the metal ion through its two sulfur atoms. orientjchem.org

Zinc(II)-prolinedithiocarbamate complexes are synthesized by reacting a freshly prepared solution of the this compound ligand salt with a zinc(II) salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂). researchgate.net The reaction is typically carried out at room temperature. A solution of the zinc salt in water is mixed with the freshly prepared ligand solution. A white precipitate of the zinc(II)-prolinedithiocarbamate complex forms, which is then filtered, washed, and dried. The molar ratio of the ligand to the metal salt is often 2:1 to form a complex with the general formula [Zn(L)₂], where L represents the this compound ligand. Spectroscopic data confirms the coordination of the zinc ion to the sulfur atoms of the dithiocarbamate group. researchgate.net

The table below outlines the synthesis of a Zinc(II)-Prolinedithiocarbamate complex.

Reactant 1Reactant 2Molar Ratio (Ligand:Metal)Solvent for Metal SaltProductSource
Na₂(L-Prodtc)ZnSO₄·7H₂O2:1Cold Water[Zn(L-Prodtc)₂] (white solid)

The synthesis of iron(II)-prolinedithiocarbamate complexes is achieved through an in-situ method. ekb.eg A solution of an iron(II) salt, such as FeSO₄·7H₂O, dissolved in ethanol is added to a freshly prepared solution of the this compound ligand. ekb.eg The mixture is stirred for a period, typically around 30 minutes, to allow for complex formation. ekb.eg The resulting product is then isolated. The yield for the synthesis of Fe(II)this compound has been reported to be 28.37%, with a melting point of 246-248°C. ekb.eg Spectroscopic analysis, including FT-IR, shows the coordination of the iron atom to the sulfur atoms of the ligand, indicated by absorption peaks in the range of 364 cm⁻¹. ekb.eg

The table below details the synthesis of an Iron(II)-Prolinedithiocarbamate complex.

Reactant 1Reactant 2MethodStirring TimeYieldMelting PointSource
This compound solutionFeSO₄·7H₂O in ethanolIn-situ30 minutes28.37%246-248°C ekb.eg

Nickel(II)-prolinedithiocarbamate complexes are also synthesized using an in-situ approach. waocp.org A solution of a nickel(II) salt, such as NiSO₄ or NiCl₂·6H₂O, in ethanol is added dropwise to a cold solution of the this compound ligand. waocp.orgresearchgate.net The reaction mixture is stirred for a specified time, for instance, 30 minutes, while maintaining a low temperature. waocp.org The resulting precipitate, the nickel(II)-prolinedithiocarbamate complex, is then filtered and dried. waocp.org The coordination of the nickel ion is primarily through the sulfur atoms of the dithiocarbamate ligand, which acts as a bidentate chelating agent. waocp.orgresearchgate.net Studies have also reported the synthesis of mixed-ligand nickel(II) complexes involving this compound and other ligands like 1,10-phenanthroline. researchgate.netaip.org

The table below summarizes the synthesis of a Nickel(II)-Prolinedithiocarbamate complex.

Reactant 1Reactant 2MethodStirring TimeKey FeatureSource
This compound solutionNiSO₄ in ethanolIn-situ30 minutesDropwise addition at low temperature waocp.org
Potassium this compoundNiCl₂·6H₂O-4 hours (reflux)Formation of [Ni(proldtc)₂] researchgate.netaip.org

Synthesis of Manganese(II)-Prolinedithiocarbamate Complexes

The synthesis of Manganese(II)-prolinedithiocarbamate (Mn(II)-ProDTC) complexes typically involves the reaction of a manganese(II) salt with a freshly prepared this compound ligand solution. One documented method details the synthesis of the Mn(II)this compound (MnProDtc) complex for potential applications in anticancer research. scirp.orgresearchgate.net In this procedure, the complex was synthesized and subsequently characterized for its cytotoxic and in silico properties through molecular docking. scirp.orgresearchgate.net

A study investigating the synthesis of Mn(II) complexes with 4-hydroxypiperidinedithiocarbamate, a related ligand, provides insights that can be extrapolated to proline derivatives. In this method, an aqueous solution of Manganese(II) chloride (MnCl₂) is added dropwise to a solution of the dithiocarbamate ligand in a water:methanol (B129727) mixture with a 1:2 metal-to-ligand molar ratio. researchgate.net The reaction is conducted at room temperature with constant stirring. researchgate.net Another general method for preparing manganese dithiocarbamate complexes involves adding the dithiocarbamate ligand in 50% methanol to a metal salt solution containing sodium acetate (B1210297), followed by refluxing on a water bath for four hours. jetir.org

For the Mn(II)-cysteine-tyrosine dithiocarbamate complex, a related synthesis involved the reaction of manganese metal with the amino acids, carbon disulfide (CS₂), and potassium hydroxide (KOH). uobaghdad.edu.iq This highlights the use of a base to facilitate the formation of the dithiocarbamate ligand in situ. In a specific synthesis of Mn(II)this compound, the reaction yielded 23.7% of the final product after being conducted at -4°C for 30 minutes. researchgate.net

Table 1: Synthesis Parameters for Manganese(II)-Prolinedithiocarbamate and Related Complexes
ComplexManganese(II) PrecursorLigandSolventTemperatureMolar Ratio (Metal:Ligand)YieldReference
Mn(II)this compoundNot SpecifiedProline DithiocarbamateNot Specified-4°CNot Specified23.7% researchgate.net
Mn(II)(4-hpipdtc)₂MnCl₂4-HydroxypiperidinedithiocarbamateWater/Methanol (1:4 v/v)Room Temperature1:2Not Specified researchgate.net
Mn(II) DithiocarbamateMn(II) saltDithiocarbamate50% MethanolRefluxNot SpecifiedGood jetir.org
Mn(II)Cysteine-Tyrosine DithiocarbamateMnCl₂Cysteine-Tyrosine DithiocarbamateEthanol/WaterCold Temperature3:5 (MnCl₂:Ligand Components)Not Specified uobaghdad.edu.iq

Exploration of Copper(II) and Cobalt(II) this compound Analogues

The synthesis of Copper(II)-prolinedithiocarbamate complexes has been well-documented. A common method involves the slow addition of an aqueous solution of the this compound ligand to an aqueous solution of a Copper(II) salt, such as Copper(II) chloride dihydrate (CuCl₂·2H₂O), in a 2:1 ligand-to-metal molar ratio. scielo.org.mx The resulting complex can then be extracted into an organic solvent like ether. scielo.org.mx One such synthesis yielded approximately 50% of the desired product. scielo.org.mx In another preparation, a dark brown precipitate of the copper complex was formed immediately with a 99% yield. scielo.org.mx

For Cobalt(II) complexes, general synthetic routes for dithiocarbamates often involve the reaction of a Cobalt(II) salt with the dithiocarbamate ligand in a 1:2 metal-to-ligand ratio. researchgate.net For instance, Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) has been used as the metal precursor. researchgate.net The reaction is typically carried out in a mixed solvent system like water and methanol at room temperature. researchgate.net While specific yields for Cobalt(II)-prolinedithiocarbamate are not always provided, related Schiff base complexes of Cobalt(II) have been synthesized in a 1:1 ligand-to-metal ratio in hot ethanol. oncologyradiotherapy.com

Table 2: Comparative Synthesis of Copper(II) and Cobalt(II) Dithiocarbamate Complexes
ComplexMetal PrecursorLigandSolventTemperatureMolar Ratio (Metal:Ligand)YieldReference
Bis(L-prolinedithiocarbamate)copper(II)CuCl₂·2H₂OProline DithiocarbamateWater/EtherNot Specified1:2~50% scielo.org.mx
Bis(morpholyldithiocarbamate)copper(II)CuCl₂·2H₂OMorpholine DithiocarbamateWaterRoom Temperature1:299% scielo.org.mx
Co(II)(4-hpipdtc)₂CoCl₂·6H₂O4-HydroxypiperidinedithiocarbamateWater/MethanolRoom Temperature1:2Not Specified researchgate.net
Co(II) Schiff Base ComplexCoCl₂·6H₂OSchiff Base LigandEthanolHot1:1Not Specified oncologyradiotherapy.com

Ligand-to-Metal Ratio Investigations in Complex Formation

The stoichiometry of the reactants, specifically the ligand-to-metal ratio, is a critical parameter in the synthesis of this compound complexes, as it dictates the geometry and properties of the final product.

For many divalent metal ions such as Mn(II), Cu(II), and Co(II), a 1:2 metal-to-ligand molar ratio is commonly employed to produce neutral bis(dithiocarbamate) complexes. researchgate.netscielo.org.mxredalyc.org This is exemplified in the synthesis of bis(L-prolinedithiocarbamate)copper(II), where a 2:1 molar ratio of the proline dithiocarbamate ligand to CuCl₂·2H₂O is used. scielo.org.mx Similarly, the synthesis of other dithiocarbamate complexes with metals like Ni(II) and Zn(II) also frequently utilizes a 2:1 ligand-to-metal ratio. ijpsonline.comresearchgate.net

However, other stoichiometric ratios have also been explored. For instance, 1:1 metal-to-ligand ratios have been reported for the synthesis of certain Schiff base complexes of Mn(II) and Co(II). scirp.orgoncologyradiotherapy.com In some cases, particularly with trivalent metals or when forming adducts, different ratios are observed. For example, the formation of base adducts of Mn(II) and Co(II) dithiocarbamate complexes can occur with either 1:1 or 1:2 molar ratios of the bis-complex to the base. researchgate.net

Influence of Reaction Medium and Temperature on Complexation

The choice of reaction medium and the control of temperature are crucial factors that significantly influence the formation, yield, and purity of this compound complexes.

The synthesis of the this compound ligand itself is often conducted at very low temperatures, typically below 4°C, in an ice bath. niscair.res.in This is to manage the exothermic nature of the reaction between the amino acid, carbon disulfide, and a strong base. niscair.res.in For the subsequent complexation with a metal ion, a range of temperatures has been utilized. Some reactions are carried out at room temperature, as seen in the synthesis of certain Mn(II) and Co(II) dithiocarbamate complexes. researchgate.net In other cases, the reaction mixture is heated, sometimes under reflux, to facilitate complex formation, as reported for some copper and manganese complexes. jetir.orgijpsonline.com For instance, the synthesis of some diphenyldithiocarbamate metal complexes involves refluxing the reaction mixture for 2 hours. ijpsonline.com

The solvent system also plays a pivotal role. Aqueous solutions are commonly used, especially for the initial preparation of the metal salt and ligand solutions. scielo.org.mx Ethanol and methanol are frequently employed, either as the sole solvent or in a mixture with water. researchgate.netjetir.orgniscair.res.in The solubility of the resulting complex in different solvents is also a key consideration for its purification. For example, some dithiocarbamate complexes are sparingly soluble in water but soluble in ethanol. niscair.res.in The use of a mixed solvent system, such as water and methanol, can be advantageous in dissolving both the metal salt and the dithiocarbamate ligand. researchgate.net In some procedures, an extraction step using an immiscible organic solvent like ether is used to isolate the complex from the aqueous reaction medium. scielo.org.mx

Synthesis of Radiolabeled Proline Dithiocarbamate Complexes

The development of radiolabeled this compound complexes, particularly with technetium-99m (⁹⁹ᵐTc), has been explored for potential applications in tumor imaging. iaea.orgnih.govdntb.gov.ua The synthesis of these radiopharmaceuticals involves the chelation of the radionuclide by the dithiocarbamate ligand.

One study reports the successful radiolabeling of proline dithiocarbamate (PRODTC) with the [⁹⁹ᵐTc≡N]²⁺ core to produce the ⁹⁹mTcN-PRODTC complex. iaea.org In a related study on a different amino acid-derived dithiocarbamate, 4-methoxy-L-phenylalanine dithiocarbamate (MOPADTC), the ligand was radiolabeled with both [⁹⁹ᵐTc][TcN]²⁺ and [⁹⁹ᵐTc][TcO]³⁺ cores. nih.gov

The general procedure for preparing ⁹⁹ᵐTc-oxo complexes involves reacting the dithiocarbamate ligand with a solution of [⁹⁹ᵐTc]TcO₄⁻ in the presence of a reducing agent, such as stannous chloride, and a weak chelator, like glucoheptonate (GH). nih.gov The mixture is typically heated to facilitate the complexation. nih.gov For instance, the preparation of [⁹⁹ᵐTc]TcO-MOPADTC involved heating the reaction mixture for 20 minutes at 100°C. nih.gov The synthesis of ⁹⁹ᵐTc-nitrido complexes follows a similar principle, utilizing a precursor that provides the [⁹⁹ᵐTc≡N]²⁺ core. nih.gov

Precursors and Reagents in this compound Synthesis

The synthesis of this compound and its subsequent metal complexes relies on a set of key precursors and reagents. The foundational components for the ligand itself are:

L-proline: This amino acid provides the core structure and chirality of the ligand. niscair.res.in

Carbon Disulfide (CS₂): This reagent reacts with the secondary amine group of proline to form the dithiocarbamate moiety. niscair.res.in

A Strong Base: A base is required to deprotonate the carboxylic acid group of proline and to facilitate the reaction with carbon disulfide. Commonly used bases include:

Sodium hydroxide (NaOH) niscair.res.in

Potassium hydroxide (KOH) uobaghdad.edu.iq

Ammonia (NH₃) in some preparations scielo.org.mx

For the formation of the metal complexes, a salt of the desired transition metal is used as the precursor. Examples include:

Manganese(II) chloride (MnCl₂) researchgate.net

Copper(II) chloride dihydrate (CuCl₂·2H₂O) scielo.org.mx

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) researchgate.net

Nickel(II) sulfate (NiSO₄) waocp.org

The choice of solvents is also critical, with water, ethanol, and methanol being the most common. researchgate.netscielo.org.mxniscair.res.in In some cases, additional reagents like sodium acetate are used in the reaction mixture. jetir.org

Advanced Characterization Techniques for Prolinedithiocarbamate Complexes

Spectroscopic Elucidation Methods

Spectroscopic techniques are fundamental in determining the functional groups, coordination modes, and electronic behavior of prolinedithiocarbamate complexes.

Infrared Spectroscopy (FT-IR) for Functional Group Analysis and Coordination Mode

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and understanding how a ligand coordinates to a metal center. In the analysis of this compound complexes, specific vibrational frequencies offer diagnostic information. The wavenumber range for analysis is typically 4000–300 cm⁻¹. waocp.org

A key vibration is the C-N stretching frequency (ν(C-N)) of the thioureide group. The position of this band provides insight into the electronic structure of the dithiocarbamate (B8719985) moiety. Another critical region is the far-infrared, where metal-sulfur (M-S) stretching vibrations are observed. For instance, in a Ni(II) this compound complex, the interaction between the C=S group and the nickel atom is indicated by an IR absorption peak at 387 cm⁻¹. waocp.org Furthermore, an absorption peak at 457 cm⁻¹ reflects the interaction between the nitrogen atom and the Ni metal ions. waocp.org In some cases, peaks in the range of 364–457 cm⁻¹ correspond to the bonding between Ni and both sulfur and oxygen from the proline. waocp.org

The coordination mode of the dithiocarbamate ligand, which can be monodentate, bidentate, or bridging, can also be inferred from the IR spectrum. researchgate.netbohrium.com For example, changes in the symmetric and asymmetric stretching modes of the nitrate (B79036) ions in a lanthanum complex suggested a more symmetric, isobidentate coordination mode. spectroscopyonline.com Dithiocarbamates generally bind to metals in a symmetrical chelate fashion, but other coordination modes like monodentate and anisobidentate are also prevalent. bohrium.com

Table 1: Selected FT-IR Data for this compound Complexes

Complex ν(C-N) (cm⁻¹) ν(C-S) (cm⁻¹) ν(M-S) (cm⁻¹) ν(M-N) (cm⁻¹) Reference
Ni(II)ProDtc - - 387 457 waocp.org

Note: This table is populated with representative data and will be updated as more specific findings are integrated.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org This technique is particularly useful for studying the electronic structure of this compound complexes, revealing information about intra-ligand and charge-transfer transitions. shu.ac.uk

Dithiocarbamate complexes typically exhibit two main absorption bands. researchgate.net One intense band, usually found in the UV region, is assigned to a π→π* transition within the dithiocarbamate ligand itself, specifically associated with the N-C=S chromophore. shu.ac.ukresearchgate.net For example, the UV-Vis spectrum of a Ni(II) this compound complex showed a band at 246 nm, indicating the π→π* intraligand transition of the CS₂ group. waocp.org Similarly, a Cu(II) this compound complex displayed an absorption band at 221 nm, attributed to the π→π* transition of the CS₂ group. unhas.ac.id

A second band, often appearing at lower energy (longer wavelength), is attributed to an n→π* transition, also within the ligand. shu.ac.ukunhas.ac.id In the Cu(II) this compound complex, an intrinsic n→π* transition of the N=C=S group was observed in the range of 261–392 nm. unhas.ac.id The absorption of UV or visible radiation corresponds to the excitation of outer electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Table 2: UV-Vis Absorption Data for this compound Complexes

Complex λ_max (nm) Transition Reference
Ni(II)ProDtc 246 π→π* (CS₂) waocp.org
Cu(II)ProDtc 221 π→π* (CS₂) unhas.ac.id

Note: This table is populated with representative data and will be updated as more specific findings are integrated.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of diamagnetic this compound complexes in solution. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule.

In the ¹H NMR spectrum of a Cu(II) this compound complex, the absence of a broad singlet proton signal from the OH carboxylic acid group above 10 ppm suggests the formation of an -O-Cu bond. unhas.ac.id The methylene (B1212753) proton signals from the N-proline group of the dithiocarbamate moiety resonate in the region of 1.95, 1.70; 1.64, 1.54 ppm, while the hydrogen signal from the –CH–N group appears around 2.8, 2.7 ppm. unhas.ac.id

The ¹³C NMR spectrum provides complementary information. For the Cu(II) this compound complex, the carbon atom of the cyclopentane (B165970) ring attached to the nitrogen resonates at a downfield shift of 70.8 ppm due to the deshielding effect of the nitrogen atom. unhas.ac.id The carbon atom of the carboxylic group shows a resonance at 178.2 ppm, while other carbon atoms from the cyclopentane ring are observed at 52.2 ppm, 27.9 ppm, and 23.8 ppm. unhas.ac.id For organotin(IV) dithiocarbamate complexes, ¹¹⁹Sn NMR is particularly informative for determining the coordination number and geometry around the tin atom. researchgate.net

Table 3: Computational ¹H and ¹³C NMR Data for a Cu(II) this compound Complex

Nucleus Chemical Shift (ppm) Assignment Reference
¹H 2.8, 2.7 –CH–N unhas.ac.id
¹H 1.95, 1.70; 1.64, 1.54 Methylene protons (N-proline) unhas.ac.id
¹³C 178.2 Carboxylic carbon unhas.ac.id
¹³C 70.8 Cyclopentane carbon (attached to N) unhas.ac.id
¹³C 52.2 Cyclopentane carbon unhas.ac.id
¹³C 27.9 Cyclopentane carbon unhas.ac.id

Note: This data is based on computational analysis as reported in the cited literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. sterlingpharmasolutions.com In the context of this compound complexes, MS confirms the successful synthesis of the desired compound by providing its accurate mass. nih.gov

The technique involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). neu.edu.tr The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the complex. The fragmentation pattern, which results from the breaking of bonds within the molecule upon ionization, can provide valuable clues about the structure and connectivity of the complex. neu.edu.tr For complex molecules like this compound complexes, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed to minimize fragmentation and keep the molecular ion intact. miamioh.edu

Solid-State Structural Determination

While spectroscopic methods provide valuable information about the structure in solution or in bulk, solid-state techniques are necessary to determine the precise three-dimensional arrangement of atoms.

X-ray Diffraction (XRD) for Crystalline Structure and Geometry

For organotin(IV) dithiocarbamate complexes, single-crystal XRD has been used to confirm their molecular structures. researchgate.net For example, the structures of [(CH₃)₂SnL₂] and [(C₄H₉)₂SnL₂] (where L is N,N-diallyldithiocarbamate) were determined to have a highly distorted six-coordinate geometry, described as skew trapezoidal-bipyramidal. researchgate.net In these structures, the dithiocarbamate ligands were found to be bonded to the tin(IV) ion in an anisobidentate fashion. researchgate.net Powder X-ray diffraction (PXRD) is another useful technique, often used to verify the phase purity of a synthesized crystalline compound. spectroscopyonline.comrsc.org

Table 4: List of Compounds

Compound Name
This compound
Nickel(II) this compound
Copper(II) this compound
Zinc(II) this compound
Organotin(IV) dithiocarbamates
N,N-diallyldithiocarbamate
Dimethyltin(IV) N,N-diallyldithiocarbamate
Dibutyltin(IV) N,N-diallyldithiocarbamate

Scanning Electron Microscopy (SEM) for Morphology Studies

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of materials at high resolution. lucideon.com In the study of this compound complexes, SEM provides valuable insights into the particle shape, size distribution, and surface features of these synthesized compounds.

Research on various metal complexes of this compound has utilized SEM to characterize their solid-state morphology. For instance, the SEM micrograph of a Cu(II)this compound complex revealed a cauliflower-like shape. unhas.ac.id In another study, various metal(II) complexes with this compound and phenanthroline adducts, specifically with Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), were found to exhibit an agglomerated morphological structure. researchgate.netaip.org Similarly, a study on Ni(II)cysteine-tyrosinedithiocarbamate complex showed a cubic crystal shape with some impurities. nih.gov The examination of a Mn(II)cysteine-tyrosine dithiocarbamate complex using SEM indicated an orthorhombic surface morphology. nih.gov

These morphological characteristics observed through SEM are crucial for understanding the physical properties and potential applications of these complexes. The technique allows for a detailed visualization of the surface, which can influence factors such as solubility, reactivity, and biological interactions. lucideon.com

Physicochemical Property Assessments for Complex Characterization

Molar Conductivity Measurements for Electrolytic Nature

Molar conductivity measurements are a fundamental tool for determining whether a metal complex behaves as an electrolyte in a given solvent. This technique measures the conductivity of a solution containing the complex, providing insight into the nature of the metal-ligand bonding. ajpojournals.org

For this compound complexes, molar conductivity studies have been consistently used to establish their electrolytic nature. The general finding across multiple studies is that these complexes are non-electrolytic. This indicates that the dithiocarbamate ligand remains coordinated to the metal ion in solution and does not dissociate into charged species.

For example, studies on various metal(II) this compound complexes, including those with Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), have reported low molar conductivity values in solvents like DMSO and methanol (B129727), confirming their non-electrolytic behavior. researchgate.netaip.orgwaocp.org Specifically, a Ni(II)this compound complex was found to have a conductivity of 0.02 mS/cm, and a Mn(II)cysteine-tyrosine dithiocarbamate complex had a value of 0.3 mS/cm, both indicative of non-electrolytes. nih.govwaocp.org Similarly, a Ni(II)cysteine-tyrosinedithiocarbamate complex with a conductivity of 0.4 mS/cm was also classified as a non-electrolyte. nih.gov

This non-electrolytic nature is a key characteristic, suggesting a strong covalent character in the metal-sulfur bonds of the this compound ligand.

Interactive Data Table: Molar Conductivity of this compound Complexes

ComplexSolventMolar Conductivity (Ω⁻¹ cm² mol⁻¹)Electrolytic NatureReference(s)
[Ni(proldtc)₂]DMSO4.1Non-electrolytic researchgate.net
[Cu(proldtc)₂]DMSO4.3Non-electrolytic researchgate.net
[Zn(proldtc)₂]DMSO6.5Non-electrolytic researchgate.net
[Cd(proldtc)₂]DMSO9.2Non-electrolytic researchgate.net
[Hg(proldtc)₂]DMSO11.3Non-electrolytic researchgate.net
[Ni(proldtc)₂phen]DMSO5.9Non-electrolytic researchgate.net
[Cu(proldtc)₂phen]DMSO3.8Non-electrolytic researchgate.net
[Zn(proldtc)₂phen]DMSO7.1Non-electrolytic researchgate.net
[Cd(proldtc)₂phen]DMSO5.3Non-electrolytic researchgate.net
[Hg(proldtc)₂phen]DMSO8.5Non-electrolytic researchgate.net
Ni(II)ProDtc-0.02 mS/cmNon-electrolytic waocp.org
Mn(II)cysteine-tyrosine dithiocarbamate-0.3 mS/cmNon-electrolytic nih.gov
Ni(II)cysteine-tyrosinedithiocarbamate-0.4 mS/cmNon-electrolytic nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are instrumental in determining the magnetic properties of transition metal complexes, which in turn provides information about the electron configuration and geometry of the central metal ion. libretexts.org

For this compound complexes, magnetic susceptibility studies have been conducted to elucidate their electronic structures. The magnetic moments of several metal(II) this compound complexes have been reported. For instance, Ni(II) complexes of this compound are generally found to be diamagnetic, which is consistent with a square planar geometry around the Ni(II) ion. researchgate.net

In contrast, Mn(III) dithiocarbamate complexes have been shown to be paramagnetic. The effective magnetic moments for several Mn(III) complexes were found to be in the range of 4.17 to 4.47 µB, which is characteristic of high-spin d⁴ octahedral Mn(III) complexes. semanticscholar.org The magnetic moment for a Cu(II) dithiocarbamate complex has been reported as 1.53 µB. acs.org

These magnetic properties are crucial for understanding the bonding and stereochemistry of the this compound complexes.

Interactive Data Table: Magnetic Moments of this compound Complexes

ComplexMagnetic Moment (µB)GeometryReference(s)
[Ni(proldtc)₂]DiamagneticSquare Planar researchgate.net
Mn(III) dithiocarbamate complex 14.31 ± 0.03Octahedral (High-Spin) semanticscholar.org
Mn(III) dithiocarbamate complex 24.28 ± 0.02Octahedral (High-Spin) semanticscholar.org
Mn(III) dithiocarbamate complex 34.47 ± 0.14Octahedral (High-Spin) semanticscholar.org
Mn(III) dithiocarbamate complex 44.17 ± 0.05Octahedral (High-Spin) semanticscholar.org
Cu(II) dithiocarbamate complex1.53- acs.org

Coordination Chemistry and Structural Aspects of Prolinedithiocarbamate Complexes

Metal-Ligand Bonding Interactions

Chelation Modes of the Dithiocarbamate (B8719985) Moiety (e.g., Bidentate Coordination)

The dithiocarbamate functional group (—NCS₂) is a powerful chelating agent, primarily due to the presence of two sulfur donor atoms. researchgate.net This allows it to form stable complexes with a wide array of transition and main group metals. bohrium.com The most common coordination mode for the dithiocarbamate moiety in prolinedithiocarbamate complexes is bidentate chelation, where both sulfur atoms bind to the same metal center, forming a stable four-membered ring. ekb.egnih.govresearchgate.net This bidentate coordination can be either symmetrical, where the metal-sulfur bond lengths are essentially equal, or anisobidentate (asymmetrical), with one shorter and one longer metal-sulfur bond. researchgate.netbohrium.com

Dithiocarbamate ligands, including this compound, can also exhibit other coordination modes, such as monodentate (binding through only one sulfur atom) and bridging, where the ligand connects two or more metal centers. researchgate.netresearchgate.netresearchgate.net The specific chelation mode adopted is influenced by several factors, including the nature of the metal ion, its oxidation state, the steric demands of the ligands, and the reaction conditions. bohrium.com For instance, in some organotin(IV) complexes, dithiocarbamate ligands derived from other amino acids have been observed to act as unidentate ligands. researchgate.net The versatility in coordination allows for the formation of diverse molecular structures, from simple mononuclear complexes to more complex polymeric networks. researchgate.netresearchgate.net

Influence of Proline's Cyclic Structure on Coordination

The incorporation of the proline amino acid introduces a unique structural constraint that significantly influences the coordination chemistry of the resulting dithiocarbamate ligand. Proline is the only proteinogenic amino acid with a secondary amine, where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring. royalsocietypublishing.org This cyclic structure imparts a degree of rigidity and steric bulk that is not present in dithiocarbamates derived from acyclic amino acids.

The presence of the proline ring can affect the stereochemistry of the resulting metal complexes. nih.gov The fixed conformation of the pyrrolidine ring can direct the spatial arrangement of the dithiocarbamate group and other ligands around the metal center. nih.gov This can lead to the formation of specific isomers and can be a critical factor in the design of chiral metal complexes. Furthermore, the carboxylate group of the proline can also participate in coordination, leading to more complex, multidentate binding modes, potentially bridging between metal centers. researchgate.net Studies on copper(II) complexes with proline-containing peptides have shown that the prolyl residues can act as "break points" in coordination, inducing the formation of macrochelates and binuclear species. nih.gov

Stereo-electronic Properties and their Relevance

The combination of the dithiocarbamate group and the proline ring results in unique stereo-electronic properties in the metal complexes. researchgate.net The term "stereo-electronic" refers to the interplay between the spatial arrangement of atoms (stereochemistry) and the electronic properties of the molecule. The sulfur atoms of the dithiocarbamate are soft donor atoms, which, according to Hard and Soft Acid and Base (HSAB) theory, form strong bonds with soft metal ions like Ni(II), Cu(II), and Zn(II). bohrium.comwaocp.org

The electronic character of the dithiocarbamate ligand can be tuned by the substituents on the nitrogen atom. bohrium.com In the case of this compound, the pyrrolidine ring's electron-donating nature influences the electron density on the sulfur atoms, thereby affecting the strength of the metal-sulfur bonds. researchgate.net These unique stereo-electronic features are believed to facilitate the transport of these complexes across cell membranes and can lead to prolonged retention times within cells. researchgate.net The chelation by the dithiocarbamate ligand can also increase the lipophilicity of the metal complex by reducing the polarity of the metal ion, which can enhance its biological activity. researchgate.net

Metal ComplexCoordination GeometryKey Structural FeatureReference
[Ni(proldtc)₂]Square PlanarBidentate coordination of the dithiocarbamate ligand. aip.org
[Cu(proldtc)₂]Square PlanarBidentate chelation forming a stable complex. aip.org
[Zn(proldtc)₂]TetrahedralBidentate coordination of the dithiocarbamate ligand. aip.org
[M(proldtc)₂phen] (M=Ni, Cu, Zn, Cd, Hg)OctahedralMixed-ligand complex with this compound and phenanthroline. aip.org
Fe(II)this compoundNot specifiedBidentate coordination indicated by IR spectroscopy. ekb.eg

Electronic Structure Investigations

Understanding the electronic structure of this compound complexes is fundamental to explaining their reactivity, spectroscopic properties, and potential applications. Theoretical and computational methods provide invaluable insights into the distribution of electrons within these molecules.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO is the orbital that is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orgscribd.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound complexes, HOMO-LUMO analysis has been used to understand their electronic characteristics. In a study of a Cu(II)this compound complex, the HOMO and LUMO energy levels were calculated. researchgate.net The analysis of the composition of these frontier orbitals can reveal which parts of the molecule are most involved in electronic transitions and chemical reactions. For instance, the HOMO may be localized on the electron-rich dithiocarbamate ligand, while the LUMO may be centered on the metal ion or distributed over the entire complex. The specific energies and localizations of the HOMO and LUMO are influenced by the metal, the coordination geometry, and the substituents on the ligand. rsc.org

ComplexE(HOMO) (eV)E(LUMO) (eV)Energy Gap (eV)Reference
Cu(II)this compound-8.109-7.5930.516 researchgate.net

Quantum Chemical Methods for Electronic Structure, Energetics, and Reaction Mechanisms (e.g., DFT, Multi-reference Methods, Coupled Cluster Methods)

To gain a more quantitative and detailed understanding of the electronic structure, energetics, and reaction mechanisms of this compound complexes, a variety of quantum chemical methods are employed.

Density Functional Theory (DFT) has become a widely used computational tool for studying transition metal complexes due to its favorable balance between accuracy and computational cost. unhas.ac.idresearchgate.net DFT calculations have been successfully applied to this compound complexes to optimize their molecular geometries, predict spectroscopic properties (like IR and UV-Vis spectra), and analyze their electronic structure through HOMO-LUMO analysis and charge distribution. ekb.egunhas.ac.id For example, DFT has been used to support the optimized structure of various metal complexes and to investigate their interactions with biological targets through molecular docking studies. x-mol.com

For systems that exhibit strong electron correlation effects, such as those with multiple nearly degenerate electronic states (e.g., in bond-breaking processes or for some excited states), single-reference methods like DFT may not be sufficient. In such cases, more sophisticated Multi-reference Methods are required. uni-stuttgart.decolorado.edu These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI), explicitly treat the most important electronic configurations, providing a more accurate description of the electronic structure. wikipedia.orgstackexchange.com These methods are particularly valuable for studying reaction mechanisms and the potential energy surfaces of electronically excited states. uni-stuttgart.de

Coupled Cluster (CC) methods represent another class of high-accuracy quantum chemical methods. While computationally more demanding than DFT, they can provide very accurate results for the energies and properties of molecules, especially when electron correlation is important. When single-reference CC methods are inadequate, multi-reference coupled-cluster approaches can be employed.

The application of these advanced computational methods allows for a deep and predictive understanding of the chemical behavior of this compound complexes, guiding the design of new compounds with tailored properties.

Spin States of Transition Metal Complexes

The electronic configuration of the central metal ion in this compound complexes dictates their magnetic properties, which are determined by the spin state. The spin state—either high-spin or low-spin—arises from the arrangement of d-electrons within the orbitals split by the ligand field. wikipedia.org This splitting energy (Δ) is influenced by the metal ion's identity, its oxidation state, and the nature of the coordinating ligands. wikipedia.org Dithiocarbamates are generally considered weak-field ligands, which often leads to high-spin complexes with first-row transition metals, as the energy required to pair electrons is greater than the energy needed to place them in higher-energy e_g orbitals. wikipedia.org

Research into analogous dithiocarbamate complexes provides insight into the expected behavior of this compound systems. For instance, many iron(III) diaryl-dithiocarbamate complexes are observed to favor a high-spin electronic configuration. mdpi.com This is characterized by five unpaired electrons (S = 5/2) and a crystal field stabilization energy of zero, which can facilitate ligand loss in decomposition studies. mdpi.com However, some iron(III) dithiocarbamate complexes are known to exhibit spin-crossover behavior, where a transition between a low-spin (S = 1/2) and a high-spin (S = 5/2) state can be induced by changes in temperature or pressure. mdpi.comrsc.org An iron(III) complex with a thiosemicarbazone ligand, for example, demonstrated a transition from a low-spin state to a high-spin state at temperatures above 250 K. rsc.org

Similarly, manganese(III) dithiocarbamate complexes are typically high-spin. mdpi.com Magnetic moment measurements for several high-spin octahedral Mn(III) complexes fall within the range of 4.3 to 4.5 μB, which is characteristic of a d⁴ high-spin ion (calculated value is 4.90 μB). mdpi.com The study of mixed-valence manganese clusters has also revealed complex magnetic behaviors, including significant ground states like S = 17/2 in heptanuclear clusters and antiferromagnetic coupling between metal centers in dinuclear Mn(III) complexes. nih.gov

Metal Iond-Electron CountTypical Spin StateMagnetic Moment (μB) / Ground State (S)Reference
Mn(III)d⁴High-Spin~4.3 - 4.5 μB mdpi.com
Fe(III)d⁵High-SpinS = 5/2 mdpi.com
Fe(III)d⁵Spin-Crossover (LS ↔ HS)S = 1/2 ↔ S = 5/2 rsc.org
Co(II)d⁷High-Spin (Octahedral)3 unpaired electrons wikipedia.org
Co(II)d⁷Low-Spin (Octahedral)1 unpaired electron wikipedia.org

Supramolecular Interactions and Coordination Polymers

The ability of this compound complexes to self-assemble into larger, ordered structures is governed by a variety of intermolecular forces. These interactions, which include bridging coordinative bonds, hydrogen bonds, and π–π stacking, give rise to complex supramolecular architectures and coordination polymers. encyclopedia.pub Coordination polymers are extended structures formed by repeating coordination units, where metal ions are linked by bridging organic ligands. encyclopedia.pubunifr.ch The final structure is influenced not only by the primary coordination bonds but also by weaker interactions involving counter-ions and solvent molecules. unifr.ch

Structural Aspects of Bridging Interactions and Multidimensional Cross-linking

While dithiocarbamate ligands typically act as chelating agents, binding to a single metal center, they can also function as bridging ligands to form polymeric structures. researchgate.netresearchgate.net The formation of coordination polymers often involves the use of auxiliary bridging ligands in conjunction with the primary dithiocarbamate complex. For example, the simultaneous reaction of proline dithiocarbamate and a bridging ligand like ethylenediamine (B42938) with Cu(II) can yield polymeric supramolecular structures. acs.orgrsc.org

The dimensionality of these polymers can range from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) networks. mdpi.com The specific architecture is dictated by the coordination geometry of the metal ion and the nature of the bridging units. Studies on related systems demonstrate this diversity. For instance, copper(II) complexes with Schiff base ligands have been shown to form architectures of varying nuclearity and dimensionality, including 1D single chains and 3D networks, through bridging phenoxide and azido (B1232118) groups. mdpi.com In other systems, the tetrathioterephthalate dianion has been used as a bridging ligand to construct 1D coordination polymers that further assemble into 3D supramolecular networks. uoc.gr The bridging mode of a ligand can also vary; the ligand hexamethylenetetramine (hmt) has been observed to adopt μ₂-, μ₃-, and μ₄-bridging modes in different copper(II) paddle-wheel architectures, resulting in structures with dimensionalities from 1D to 3D. mdpi.com

Metal SystemBridging Ligand/MoietyResulting DimensionalityStructural MotifReference
Cu(II)Pyrazine (pz)1DCoordination polymer chain rsc.org
Cu(II)μ-phenoxide and μ-1,1-azido1D, 2D, 3DSingle chains, sheets, networks mdpi.com
Zn(II), Mn(II)Tetrathioterephthalate1D → 3D1D chains packed into a 3D network uoc.gr
Cu(II)Hexamethylenetetramine (hmt)1D, 3DVaries with μ₂, μ₃, or μ₄ bridging mode mdpi.com

Non-Classical Hydrogen Bonds in Molecular Packing

Beyond classical hydrogen bonds (N-H···O, O-H···N), non-classical hydrogen bonds play a crucial role in the molecular packing of this compound complexes. These weaker interactions, such as C-H···S, C-H···π, and C-H···O, are vital for stabilizing crystal lattices and directing the assembly of supramolecular structures. uoc.grrsc.orgd-nb.info Non-classical hydrogen bonds involve a hydrogen atom bonded to a less electronegative atom like carbon acting as the donor. rsc.orgd-nb.info

Interaction TypeDonor-Acceptor GroupsRole in Crystal StructureReference
C-H···SC(sp³)-H ··· SStabilizes 3D supramolecular network uoc.gr
C-H···πC-H ··· π-system (aromatic ring)Sustains supramolecular framework researchgate.net
C-H···OC-H ··· O=C (carbonyl)Forms 2D superstructures researchgate.net
N-H···CN-H ··· C(ipso)Stabilizes intramolecular conformation rsc.org
O···H-CO(DMF) ··· H-C(DMF)Links solvent molecules to the network uoc.gr

π–π Stacking Interactions

When this compound complexes incorporate aromatic moieties, either through modification of the proline ring or, more commonly, through the use of aromatic co-ligands (e.g., 1,10-phenanthroline), π–π stacking interactions become a significant force in their supramolecular assembly. rsc.org These noncovalent interactions arise from the attractive forces between the electron clouds of aromatic rings and are primarily driven by dispersion. nih.govchemrxiv.org

These interactions are crucial for organizing individual complex units into higher-order structures. For example, discrete copper(II) and zinc(II) complexes have been shown to expand their structures into 2D supramolecular networks through π–π stacking interactions. rsc.org The geometry of this stacking is often a "slip-stacked" arrangement, which minimizes steric repulsion while maximizing attractive van der Waals forces. chemrxiv.org In some nickel(II) complexes, π–π interactions, along with other noncovalent forces, play a key role in the stabilization of the crystal packing. rsc.org The stabilizing effect of π–π stacking is also evident in metal phenoxyl radical complexes, where the interaction can stabilize the radical state. mdpi.com The collective strength of these interactions can be substantial, capable of influencing material properties and even preventing processes like solid-state racemization in certain tris-chelate complexes. mdpi.comrsc.org

Complex SystemInteracting Aromatic RingsEffect of InteractionReference
Cu(II)/Zn(II) with phenanthrolinephenanthroline ↔ phenanthrolineExpansion into 2D supramolecular networks rsc.org
Ni(II) with triazine/dipicolinic acidtriazine ↔ triazineStabilization of the solid-state structure rsc.org
Metal Phenoxyl Radicalsphenoxyl ↔ indoleStabilization of the phenoxyl radical state mdpi.com
Generic Tris-chelate ComplexesAromatic chelate ↔ Aromatic chelatePrevention of solid-state racemization rsc.org

Molecular Mechanisms and Biological Interactions of Prolinedithiocarbamate Complexes

In Silico Molecular Docking Studies

Computational molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns between a ligand, such as a prolinedithiocarbamate complex, and a target protein receptor. ekb.eg These studies provide a theoretical foundation for understanding the compound's potential biological activity at a molecular level.

In silico analysis of a Manganese(II) this compound (MnProDtc) complex showed predicted binding to the Caspase-8 protein. researchgate.netresearchgate.net Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, and its activation is a key step in triggering programmed cell death. nih.govnih.gov The docking study indicated that the MnProDtc complex binds to the Caspase-8 protein in an area involving several amino acid residues. researchgate.net The interactions were characterized by the formation of hydrogen and hydrophobic bonds, suggesting a stable binding that could influence the protein's function and subsequent apoptotic signaling. researchgate.net

Several studies have conducted molecular docking of this compound metal complexes with O(6)-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein that removes alkyl adducts from guanine, thereby contributing to chemoresistance against certain anticancer agents. ekb.egnih.gov

An Iron(II) this compound complex was identified to interact with the MGMT protein with a calculated binding energy of -183.25 kJ/mol. ekb.eg This interaction was characterized by both hydrogen and hydrophobic bonds. ekb.eg Similarly, studies involving Zinc(II)this compound and Manganese(II)this compound also predicted direct interactions with MGMT residues, suggesting these metal complexes might reduce the protein's activity. researchgate.netresearchgate.netresearchgate.net The binding of these complexes to MGMT could potentially inhibit its DNA repair function, representing a mechanism to overcome cancer cell resistance. researchgate.net

The Estrogen Receptor-α (ER-α) is a primary target in the therapy of hormone-dependent breast cancers, as its activation can promote cancer cell proliferation. researchgate.netnih.gov Molecular docking studies have explored the interaction between various this compound complexes and the ER-α protein. nih.gov

A Nickel(II) this compound (Ni(II)ProDtc) complex was predicted to bind to ER-α with a binding energy of -215.4 kJ/mol. waocp.org The interaction involved both hydrogen bonds and multiple hydrophobic interactions. waocp.org A separate study on a Zinc(II)this compound complex also showed it interacting directly within the estrogen-binding region of ER-α. researchgate.net This suggests the complex could act as an ER-α inhibitor, preventing the natural ligand from binding and thereby slowing the proliferation of breast cancer cells. researchgate.net Docking studies with a Manganese(II) complex have also shown binding to the estrogen receptor. researchgate.netresearchgate.net

The angiotensin-converting enzyme 2 (ACE2) receptor is known as the primary entry point for the SARS-CoV-2 virus into human cells, mediated by the interaction with the viral spike glycoprotein (B1211001). researchgate.netfrontiersin.orgbiorxiv.org Computational studies have investigated the potential of this compound complexes to interfere with this interaction. One study found that a Zn(II)this compound complex was predicted to inhibit the ACE-2-spike glycoprotein SARS-CoV-2 complex, suggesting a potential to interfere with viral entry. researchgate.net

The following table summarizes the key interaction data from the in silico docking studies mentioned.

This compound ComplexTarget ProteinInteracting Amino Acid ResiduesBinding Energy (kJ/mol)
Fe(II)this compoundMGMTGLU77, LEU142, ILE76, TRP65 ekb.eg-183.25 ekb.eg
Ni(II)this compoundEstrogen Receptor-αARG394, LEU387, ALA350, PHE404 waocp.org-215.4 waocp.org
Zn(II)this compoundEstrogen Receptor-αARG394, LEU387, GLU353, LEU346, LEU349, PHE404 researchgate.netNot Reported
Mn(II)this compoundCaspase-8Gln388, Thr393, Thr390, Phe327, Leu329 researchgate.netNot Reported

These studies collectively show that this compound complexes form stable interactions involving hydrogen bonds and hydrophobic contacts with key residues within the active or binding sites of these proteins. ekb.egwaocp.orgresearchgate.net

Predicted Interactions with ACE-2 Receptors and Viral Glycoproteins

In Vitro Mechanistic Investigations at the Cellular Level

In vitro studies using cell cultures provide experimental validation for the mechanisms suggested by in silico models. For this compound complexes, these investigations have primarily focused on their effects on cancer cell lines, particularly the MCF-7 human breast cancer cell line.

The consistent finding across studies with various metal complexes of this compound (including Fe(II), Ni(II), Cu(II), Zn(II), and Mn(II)) is the induction of apoptosis, or programmed cell death. ekb.egwaocp.orgresearchgate.netunhas.ac.idresearchgate.net This is observed through significant morphological changes in the cancer cells following treatment with the complexes. ekb.egresearchgate.netnih.gov For instance, Fe(II)this compound was shown to induce apoptosis in MCF-7 cells, with morphological changes appearing at a concentration of 75 µg/mL. ekb.eg Similarly, the Ni(II)ProDtc complex was observed to inhibit the growth of MCF-7 cells, with apoptosis beginning at a concentration of 31.25 µg/mL. waocp.org The Cu(II)this compound and Mn(II)this compound complexes also demonstrated the ability to induce apoptosis in MCF-7 cells. researchgate.nettandfonline.com These in vitro results support the in silico predictions that these compounds can interact with key proteins involved in cell survival and proliferation, such as ER-α and MGMT, leading to an anti-proliferative and pro-apoptotic effect at the cellular level. ekb.egwaocp.org

This compound ComplexCell LineObserved Cellular Effect
Fe(II)this compoundMCF-7Induction of apoptosis ekb.eg
Ni(II)this compoundMCF-7Inhibition of cell growth, induction of apoptosis waocp.org
Cu(II)this compoundMCF-7Induction of apoptosis unhas.ac.idtandfonline.com
Zn(II)this compoundMCF-7Changes in cancer cell morphology, cytotoxicity researchgate.netresearchgate.net
Mn(II)this compoundMCF-7Induction of apoptosis researchgate.net

Mechanisms of Induced Cellular Morphological Changes and Apoptosis

This compound, when complexed with various transition metals, has been shown to induce significant cytotoxic effects against cancer cell lines, leading to characteristic morphological changes and apoptosis (programmed cell death). creative-proteomics.comresearchgate.net Apoptosis is a crucial biological process for removing damaged cells and is characterized by distinct morphological features such as cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. nih.govacs.orgnih.gov

Studies on metal complexes of this compound have demonstrated their ability to trigger these apoptotic events in cancer cells.

Fe(II)this compound: In vitro tests on MCF-7 breast cancer cells revealed that this complex induced morphological changes indicative of apoptosis starting at a concentration of 75 µg/mL. mdpi.com At higher concentrations, late-stage apoptosis, often associated with plasma membrane damage, was observed. mdpi.com

Zn(II)this compound: This complex was also shown to cause morphological changes in MCF-7 cells, with a calculated IC50 value (the concentration required to inhibit the growth of 50% of cells) of 360.10 µg/mL. creative-proteomics.comnih.gov

Cu(II)this compound: The copper complex exhibited high anticancer activity against MCF-7 cells, inducing apoptosis with an IC50 value of 13.64 µg/mL. researchgate.netnih.govnih.gov

Ni(II)this compound: The nickel complex induced cell death and significant morphological changes in MCF-7 cancer cells, with a reported IC50 value of 315.70 µg/mL. nih.govjneurosci.org

These findings indicate that the metal center plays a significant role in the cytotoxic activity of the this compound complex, with the dithiocarbamate (B8719985) ligand also contributing significantly to the effect. mdpi.com The process of apoptosis is a key mechanism through which these compounds exert their anticancer effects. researchgate.netnih.gov

Cytotoxic Activity of this compound Complexes on MCF-7 Cancer Cells
CompoundIC50 Value (µg/mL)Reference
Cu(II)this compound13.64 researchgate.netnih.govnih.gov
Ni(II)this compound315.70 nih.govjneurosci.org
Zn(II)this compound360.10 creative-proteomics.comnih.gov
Fe(II)this compoundApoptosis observed at 75 µg/mL mdpi.com

Elucidation of Amino Acid Transport Mechanisms (e.g., System A, N, ASC, L)

The selective uptake of cytotoxic agents by cancer cells is a key goal in drug design. The use of amino acids, like proline, in the structure of anticancer compounds is a strategy to exploit the altered metabolism of tumor cells, which often exhibit an increased demand for amino acids to support rapid proliferation. mdpi.comresearchgate.net This uptake is mediated by specific transmembrane proteins known as amino acid transporters. Several distinct systems have been characterized based on their substrate specificity and ion dependence, including System A, System N, System ASC, and System L. nih.govmdpi.com

System A: Mediates the sodium-dependent transport of neutral amino acids with small, non-branched side chains, such as alanine (B10760859) and proline. scielo.org.mxmuni.cz The sodium-coupled neutral amino acid transporter 2 (SNAT2 or SLC38A2), a System A transporter, has been identified as the primary L-proline transporter in certain cell types. nih.govuniprot.org

System N: A sodium-dependent system that transports amino acids with nitrogen-containing side chains like glutamine, asparagine, and histidine. scielo.org.mxmuni.cz

System ASC: A sodium-dependent transporter for small neutral amino acids like alanine, serine, and cysteine. nih.govscielo.org.mxresearchgate.net

System L: A sodium-independent transporter that preferentially carries large, neutral amino acids with branched or aromatic side chains, such as leucine (B10760876) and phenylalanine. scielo.org.mxresearchgate.net

Cancer cells upregulate these transport systems to satisfy their high metabolic needs. mdpi.comresearchgate.net The choice of proline in this compound complexes is strategic, aiming to utilize these overexpressed transporters as a "gateway" for the cytotoxic complex. mdpi.com While the precise transport mechanism for this compound itself has not been definitively elucidated, evidence from related compounds suggests likely pathways. For instance, a study on a technetium-labeled 4-methoxy-L-phenylalanine dithiocarbamate complex indicated that it is transported mainly through System ASC and to a lesser extent through System A. nih.gov Given that proline is a known substrate for System A transporters like SNAT2, it is plausible that this compound complexes are recognized and transported into cancer cells via this system, among others. mdpi.comnih.govuniprot.org

Role in Cellular Protection Mechanisms

Dithiocarbamates, including this compound and its close analogue pyrrolidinedithiocarbamate (PDTC), are recognized for their antioxidant properties. mdpi.commdpi.com They can function as radical scavengers, neutralizing reactive oxygen species (ROS) which, when in excess, can cause oxidative stress and damage to lipids, proteins, and nucleic acids. researchgate.net This antioxidant capacity may contribute to cellular protection under certain conditions. mdpi.com

The protective mechanisms of these compounds are also linked to their ability to modulate key cellular signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a transcription factor that plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. mdpi.com In some contexts, dithiocarbamates have been shown to inhibit the activation of NF-κB. mdpi.com This inhibition can prevent the transcription of pro-inflammatory and pro-survival genes, which may be a mechanism of their anti-inflammatory and anticancer effects. mdpi.com For example, the radical scavenger PDTC was found to prevent UVB-induced apoptosis partially by scavenging ROS, indicating a direct antioxidant role. nih.gov The interplay between ROS scavenging and NF-κB inhibition is complex, as ROS can be one of the triggers for NF-κB activation. scielo.org.mx Therefore, by reducing ROS levels, this compound may indirectly suppress NF-κB activation, contributing to a protective, anti-inflammatory cellular environment. mdpi.com

Interaction with Nucleic Acids

DNA Binding Studies and Conformational Alterations

Molecular docking studies have been employed to investigate the interaction between metal-prolinedithiocarbamate complexes and DNA or DNA-associated proteins, which are primary targets for many anticancer drugs. mdpi.comnih.gov These studies predict how the complexes bind to these macromolecules and suggest potential mechanisms of action, such as the inhibition of DNA synthesis or repair, which can lead to apoptosis. nih.gov

Zn(II)this compound: Molecular docking results showed an interaction between the Zn(II) complex and DNA from MCF-7 cells. creative-proteomics.comnih.gov Further studies suggested that the complex could alter the conformational structure of the DNA repair protein O(6)-alkylguanine-DNA alkyltransferase (MGMT) by binding to specific amino acid residues such as ARG147, LEU102, VAL106, ILE76, and GLU77. nih.gov This binding is thought to change the protein's conformation, potentially inhibiting its function. googleapis.com

Fe(II)this compound: This complex was also studied for its interaction with the MGMT protein. mdpi.com The docking study identified interactions with amino acid residues GLU77, LEU142, ILE76, and TRP65, involving both hydrogen and hydrophobic bonds. mdpi.com

Cu(II)this compound: The interaction of the copper complex with a target protein in MCF-7 cells was confirmed through molecular docking and molecular dynamics. researchgate.netnih.gov The binding was characterized by interactions with residues like GLU47, TRP46, and TRP28, involving hydrogen bonds and hydrophobic interactions. nih.gov

These binding events, whether through groove binding, electrostatic interactions, or covalent bonds with DNA bases or associated proteins, can lead to conformational alterations in the target molecule. nih.gov Such changes can disrupt the normal biological function of DNA or its repair enzymes, ultimately contributing to the cytotoxic effects of the this compound complexes. mdpi.comnih.gov

Advanced Analytical Applications of Dithiocarbamates General Context

Metal-Chelating Properties in Analytical Chemistry

Dithiocarbamates are widely utilized in analytical chemistry due to their exceptional metal-chelating properties. nih.govresearchgate.net The dithiocarbamate (B8719985) functional group can strongly and selectively bind to a majority of metal ions, forming stable organometallic complexes. nih.govresearchgate.net This chelating ability allows for their use in various analytical applications, including the separation and pre-concentration of trace metals. nih.gov For instance, dithiocarbamate-functionalized materials have been employed as stationary phases in chromatography for the separation of heavy metals. nih.gov

Application in Heavy Metal Analysis

The strong affinity of dithiocarbamates for heavy metals makes them valuable in the development of analytical methods for heavy metal detection. yu.edu.jonih.govrsc.orgthermofisher.com Dithiocarbamate-based sensors have been designed for the optical sensing of specific heavy metal ions like mercury (Hg²⁺). yu.edu.jonih.gov These sensors often rely on changes in physical properties, such as swelling or shrinking of a polymer matrix, upon binding to the metal ion. yu.edu.jonih.gov Furthermore, dithiocarbamate-functionalized adsorbents have been developed for the efficient capture of heavy metal ions from contaminated water, with the adsorbent complexes exhibiting different colors depending on the adsorbed metal, indicating potential use as a colorimetric sensor. rsc.org The standard procedure for the analysis of dithiocarbamate pesticides often involves their decomposition to carbon disulfide (CS₂), which is then quantified using techniques like gas chromatography-mass spectrometry (GC-MS). thermofisher.comeurofins.deencyclopedia.pub

Future Directions and Emerging Research Avenues

Exploration of New Metal Centers in Prolinedithiocarbamate Complexes

Studies have reported the synthesis and characterization of this compound complexes with several different metals. These investigations explore how the metal ion influences the compound's potential as a therapeutic agent. For example, complexes with manganese(II) and zinc(II) have been synthesized and evaluated for their anticancer properties. unhas.ac.idresearchgate.net Nickel(II) this compound has also been synthesized as a potential anticancer agent. researchgate.net

The exploration extends to more unconventional metal choices like ruthenium(II) and iridium(III). researchgate.netacs.org While not always complexed with this compound specifically, research on similar octahedral metal complexes demonstrates that these metals can form stable and inert scaffolds. acs.org This stability is advantageous for designing highly selective inhibitors for biological targets like protein kinases, as the rigid octahedral geometry can be finely tuned to maximize binding interactions within specific pockets of enzymes. researchgate.netacs.org

Table 2: Investigated Metal Centers for this compound Complexes

Metal Center Investigated Application Key Findings Reference(s)
Copper (Cu(II)) Anticancer (Breast Cancer) Demonstrates significant anticancer activity against MCF-7 cells with low toxicity. rsc.orgarxiv.org
Manganese (Mn(II)) Anticancer Potential as an anticancer agent demonstrated through synthesis and molecular docking studies. unhas.ac.id
Zinc (Zn(II)) Anticancer Synthesized and studied for its interaction with DNA from MCF-7 cells via molecular docking. researchgate.net
Nickel (Ni(II)) Anticancer Synthesized as a potential anticancer agent. researchgate.net

| Cobalt (Co(II)) | Anticancer | Included in studies screening for anticancer potential. | rsc.org |

Advancements in Computational Chemistry for Predictive Modeling and Rational Design

Computational chemistry has become an indispensable tool in the study of this compound complexes, enabling predictive modeling and rational design to accelerate drug discovery. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the behavior of these complexes. arxiv.org

Molecular docking is widely used to predict the binding orientation and affinity of this compound complexes with biological macromolecules, such as proteins and DNA. For instance, docking studies have been crucial in evaluating the anticancer potential of Cu(II) and Zn(II) this compound complexes by simulating their interactions with target biomolecules. researchgate.netresearchgate.net These simulations help in identifying key amino acid residues or nucleotide bases involved in the binding, offering a rationale for the observed biological activity. researchgate.net

Molecular dynamics simulations offer a more dynamic picture, revealing the stability of the ligand-receptor complex over time and providing insights into the conformational changes that may occur upon binding. arxiv.org For the Cu(II) this compound complex, MD simulations have been part of a comprehensive in-silico analysis to assess its potential as a therapeutic agent. rsc.org More advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are also being adopted, offering high accuracy for studying regions of interest, such as modeling covalent bond formation with DNA. arxiv.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, researchers are moving towards the integration of multi-omics data. This approach combines information from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action. researchgate.net Such an integrated analysis can uncover complex drug-gene-disease relationships that are not apparent from single-data-source studies. nih.govresearchgate.net

A notable example is the use of the Comparative Toxicogenomics Database (CTD) to link this compound to genes associated with complex diseases like Age-Related Macular Degeneration (AMD). nih.govresearchgate.net By analyzing large-scale datasets, such studies can predict which biological pathways are significantly affected by the compound. This bioinformatic approach is crucial for drug repositioning, where existing compounds are evaluated for new therapeutic uses. researchgate.net

The integration of multi-omics data with molecular dynamics has also proven powerful in elucidating specific signaling pathways. For example, this combined approach has been used to identify the involvement of the G protein-coupled estrogen receptor (GPER) and its downstream PI3K-Akt and MAPK signaling pathways in the action of other compounds. arxiv.org This highlights the potential for using similar multi-omics strategies to unravel the detailed molecular mechanisms of this compound, moving beyond a single target to a network-level understanding of its effects.

Development of Advanced Probes and Imaging Agents in Chemical Biology

The unique structural and chemical properties of metal complexes, including those of this compound, make them attractive scaffolds for the development of advanced probes and imaging agents for chemical biology. researchgate.net These tools are essential for visualizing and studying complex biological processes in real-time.

The design of such agents often involves the strategic chemical modification of the ligand or complex to incorporate reporter moieties, such as fluorophores, without compromising its ability to interact with its biological target. researchgate.net Inert and stable octahedral metal complexes are considered particularly sophisticated scaffolds for designing highly selective chemical probes. acs.org Their rigid three-dimensional structure allows for precise spatial positioning of functional groups to achieve novel interactions with biological targets. acs.org

Research into other metal complexes provides a blueprint for potential applications. For example, gadolinium(III) complexes of modified DTPA ligands have been developed as dual-modal contrast agents for Magnetic Resonance Imaging (MRI) and Optical Imaging (OI). researchgate.net Similarly, ruthenium-based complexes have been explored as agents for the oxidative cleavage of DNA and as artificial nucleases in DNA footprinting experiments. researchgate.net These examples showcase the potential for engineering this compound complexes into specialized tools for probing biological systems or for diagnostic imaging applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Prolinedithiocarbamate and its metal complexes in academic research?

  • Methodological Answer : The synthesis typically involves reacting L-proline with carbon disulfide under alkaline conditions to form the dithiocarbamate ligand, followed by complexation with metal ions (e.g., Mn(II)) in aqueous or methanolic solutions. Characterization employs:

  • FTIR spectroscopy to confirm ligand coordination via shifts in ν(C=S) and ν(C-N) bands .
  • UV-Vis spectroscopy to analyze electronic transitions and ligand-to-metal charge transfer.
  • X-ray diffraction (XRD) for crystallographic structure determination.
  • HOMO-LUMO analysis to evaluate electronic properties and stability .
    • Reproducibility requires strict control of stoichiometry, pH, and temperature during synthesis, with purity confirmed via melting point analysis and conductivity measurements .

Q. How can researchers validate the proposed mechanism of action of this compound complexes in anticancer studies?

  • Methodological Answer : Use molecular docking simulations to predict binding affinities between this compound complexes and target proteins (e.g., MGMT, caspase-8, estrogen receptors). Validate experimentally via:

  • In vitro cytotoxicity assays (e.g., MTT assay) to determine IC50 values against cancer cell lines (e.g., MCF-7) .
  • Apoptosis assays (Annexin V/PI staining) to confirm cell death mechanisms.
  • Enzyme activity assays (e.g., caspase-8 activation) to verify functional inhibition of targets .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Conduct systematic meta-analyses to identify variables influencing discrepancies, such as:

  • Differences in cell line specificity (e.g., MCF-7 vs. HeLa sensitivity).
  • Variations in experimental conditions (e.g., serum concentration, incubation time).
  • Structural modifications (e.g., metal ion choice, substituents on the dithiocarbamate backbone) .
    • Validate findings using orthogonal assays (e.g., compare flow cytometry results with Western blotting for apoptosis markers) to rule out methodological artifacts .

Q. What strategies optimize the design of this compound-based compounds for enhanced bioavailability and target specificity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify the proline backbone or introduce hydrophobic groups to improve membrane permeability .
  • Chelation tuning : Select metal ions (e.g., Mn(II) vs. Cu(II)) to balance redox activity and toxicity .
  • Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to enhance solubility and reduce off-target effects .
    • Assess pharmacokinetics via HPLC-MS to monitor serum stability and tissue distribution .

Q. How can researchers ensure rigorous statistical interpretation of cytotoxicity data for this compound complexes?

  • Methodological Answer :

  • Apply dose-response curve fitting (e.g., sigmoidal models) to calculate IC50 values with 95% confidence intervals.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring significance thresholds (e.g., p < 0.05) are predefined and justified .
  • Report effect sizes (e.g., Cohen’s d) to contextualize biological relevance beyond statistical significance .

Experimental Design and Reproducibility

Q. What are the best practices for documenting synthetic procedures and spectral data to ensure reproducibility?

  • Methodological Answer :

  • Detailed experimental logs : Record reaction times, temperatures, and solvent purities. Use pre-designed templates for consistent data entry .
  • Supplemental characterization : Include high-resolution spectra (FTIR, NMR) in supporting information, annotated with peak assignments .
  • Reference standards : Compare spectral data with published benchmarks for analogous dithiocarbamate complexes .

Q. How should researchers design controls to distinguish between this compound-specific effects and metal ion toxicity in biological assays?

  • Methodological Answer :

  • Include free metal ion controls (e.g., MnCl₂) at equivalent concentrations to test for ion-specific toxicity.
  • Use ligand-only controls (uncomplexed this compound) to isolate the contribution of the organic moiety .
  • Employ scavenger experiments (e.g., EDTA chelation) to confirm metal-dependent activity .

Data Validation and Reporting

Q. What criteria should guide the selection of molecular docking parameters for this compound-protein interaction studies?

  • Methodological Answer :

  • Use crystal structures of target proteins (e.g., MGMT from PDB) to ensure accurate binding site definition.
  • Validate docking algorithms (e.g., AutoDock Vina) via re-docking experiments with co-crystallized ligands to confirm RMSD < 2.0 Å .
  • Report scoring functions and energy minimization protocols to enable cross-study comparisons .

Q. How can researchers mitigate bias when interpreting HOMO-LUMO data for this compound complexes?

  • Methodological Answer :

  • Compare computational results (e.g., DFT calculations) with experimental electrochemical data (cyclic voltammetry) to validate energy gaps .
  • Use multiple basis sets and functionals (e.g., B3LYP/6-311+G(d,p)) to assess methodological consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.